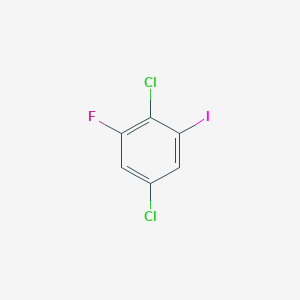
1,4-Dichloro-2-fluoro-6-iodobenzene
Descripción general
Descripción
1,4-Dichloro-2-fluoro-6-iodobenzene is a useful research compound. Its molecular formula is C6H2Cl2FI and its molecular weight is 290.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,4-Dichloro-2-fluoro-6-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring, influences its reactivity and potential biological activity.
The molecular formula for this compound is CHClFI. The halogen substituents can significantly affect the compound's reactivity through mechanisms such as electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of electron-withdrawing halogens alters the electron density on the benzene ring, making it more reactive towards nucleophiles and electrophiles, which is critical for its biological interactions.
Pharmacological Potential
This compound has been investigated for its potential in developing biologically active molecules. Research indicates that halogenated compounds can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific interactions of this compound with biological targets such as proteins or nucleic acids can lead to significant changes in cellular functions .
Case Studies
- Antimicrobial Activity : A study evaluating various halogenated compounds found that derivatives similar to this compound exhibited notable activity against Mycobacterium tuberculosis. The structure-activity relationship suggested that specific substitutions could enhance efficacy against bacterial strains .
- Cytotoxicity Assessments : In vitro studies have shown that halogenated benzene derivatives can induce cytotoxic effects in cancer cell lines. For instance, a related compound demonstrated IC values in the micromolar range against various cancer cell lines, indicating potential as an anticancer agent .
- Mechanistic Studies : Research into the pharmacokinetics of similar compounds has revealed that their absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in their biological efficacy. For example, studies on halogenated analogs indicated that modifications to their structure could enhance solubility and metabolic stability, thus improving their therapeutic profiles .
Table 1: Biological Activity of Halogenated Benzene Derivatives
Propiedades
IUPAC Name |
2,5-dichloro-1-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBPYNKAMWTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















